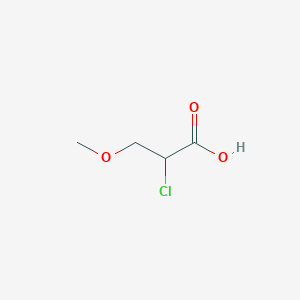
1,2-Phenylenedimethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Phenylenedimethanamine dihydrochloride is a compound with the molecular formula C8H14Cl2N2 . It is also known by other names such as 2-Aminomethyl-benzylamine dihydrochloride and o-Xylylenediamine dihydrochloride . The molecular weight of this compound is 209.11 g/mol .
Molecular Structure Analysis
The InChI representation of 1,2-Phenylenedimethanamine dihydrochloride isInChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H . The Canonical SMILES representation is C1=CC=C(C(=C1)CN)CN.Cl.Cl . Physical And Chemical Properties Analysis
The computed properties of 1,2-Phenylenedimethanamine dihydrochloride include a molecular weight of 209.11 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 208.0534038 g/mol and the topological polar surface area is 52 Ų .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
1,2-Phenylenedimethanamine dihydrochloride, through its derivatives and analogs, plays a role in chemical synthesis and characterization. For instance, substances based on the 1,2-diarylethylamine template have been investigated for various potential clinical applications. These substances can function as NMDA receptor antagonists, demonstrating the potential of 1,2-Phenylenedimethanamine derivatives in pharmacology and neuroscience research (Dybek et al., 2019).
Metabolic Studies
In metabolic research, derivatives of 1,2-Phenylenedimethanamine dihydrochloride, like triethylene tetramine dihydrochloride, have been studied for their interactions with copper, iron, and zinc. This research is particularly relevant in the context of diseases like Wilson's disease, where copper accumulates in organs. Understanding how these derivatives metabolize and chelate metals provides insights into potential treatments for such conditions (Kodama et al., 1997).
Pharmaceutical Applications
1,2-Phenylenedimethanamine dihydrochloride and its analogs are significant in pharmaceutical research. For example, 1-Phenylethanol, derived from similar chemical structures, is used in pharmaceuticals as an anti-inflammatory and analgesic agent. Research into the selective synthesis of such compounds, utilizing environmentally friendly methods, highlights the pharmaceutical potential of these compounds (More & Yadav, 2018).
Receptor Binding Studies
Derivatives of 1,2-Phenylenedimethanamine dihydrochloride have been used in receptor binding studies. For instance, compounds based on (1,2-diaminoethane)dichloroplatinum(II) linked to dihydroxy-2-phenylindole have been studied for their affinity to the estrogen receptor. These studies provide insights into receptor-ligand interactions, which are crucial in drug development (Knebel & von Angerer, 1988).
Environmental and Toxicology Studies
1,2-Phenylenedimethanamine dihydrochloride-related compounds are also significant in environmental and toxicology studies. Research into the percutaneous absorption of N-Phenyl-2-naphthylamine, an antioxidant related to 1,2-Phenylenedimethanamine dihydrochloride, under workplace conditions provides important information about occupational health risks and environmental safety (Marek et al., 2017).
Safety And Hazards
1,2-Phenylenedimethanamine dihydrochloride is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenedimethanamine dihydrochloride | |
CAS RN |
21294-14-4 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Xylylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

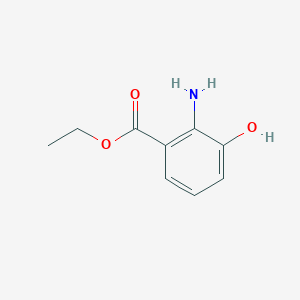

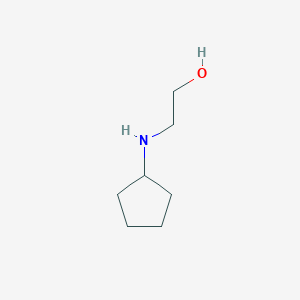



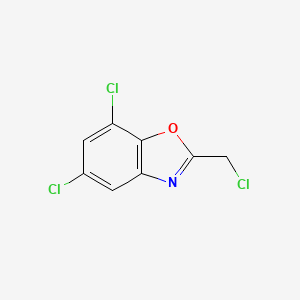
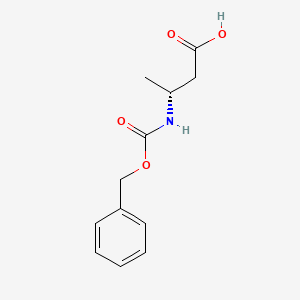
![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
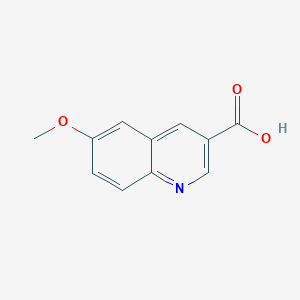
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)


